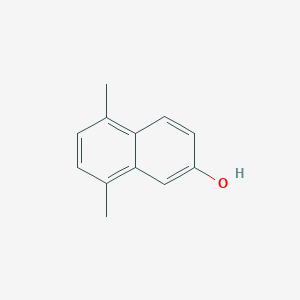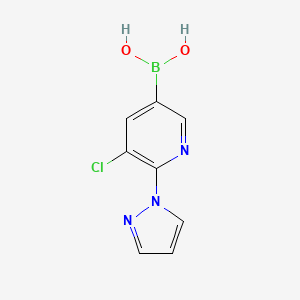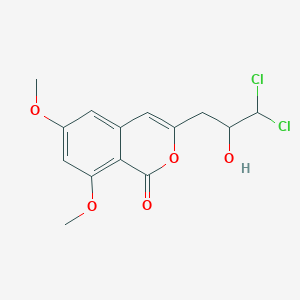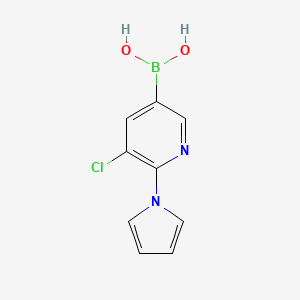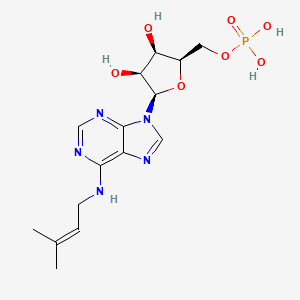
N6-Isopentenyladenosine-5'-monophosphateSodiumSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt is a compound that belongs to the class of purine ribonucleoside monophosphates. It is a nucleotide consisting of a purine base linked to a ribose to which one monophosphate group is attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Isopentenyladenosine-5’-monophosphate Sodium Salt typically involves the modification of adenosine derivatives. One common method includes the prenylation of adenosine, where a prenyl group is introduced to the N6 position of the adenosine molecule. This process often requires specific reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N6-Isopentenyladenosine-5’-monophosphate Sodium Salt are not extensively documented. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, ensuring high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, where the compound gains hydrogen or loses oxygen.
Substitution: A reaction where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while substitution reactions could yield various substituted adenosine derivatives .
Wissenschaftliche Forschungsanwendungen
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Medicine: Research has shown its potential in inhibiting melanoma growth by targeting autophagic processes.
Industry: It is used in the production of various biochemical reagents and standards.
Wirkmechanismus
The mechanism of action of N6-Isopentenyladenosine-5’-monophosphate Sodium Salt involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to inhibit autophagic flux by targeting AMPK and Rab7 prenylation. This inhibition leads to the accumulation of autophagosomes and ultimately induces apoptotic cell death in melanoma cells . Additionally, it serves as an activator of glycogen phosphorylase b, facilitating the conversion of glycogen to glucose-1-phosphate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine-5’-monophosphate Sodium Salt: Similar in structure but with a methyl group instead of an isopentenyl group.
N6-Isopentenyladenosine: The non-phosphorylated form of the compound.
Uniqueness
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt is unique due to its specific prenyl modification, which imparts distinct biochemical properties. This modification allows it to participate in unique interactions and pathways, making it valuable for targeted research applications .
Eigenschaften
Molekularformel |
C15H22N5O7P |
|---|---|
Molekulargewicht |
415.34 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11+,12+,15-/m1/s1 |
InChI-Schlüssel |
DUISZFLWBAPRBR-CKRXIKOQSA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)COP(=O)(O)O)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
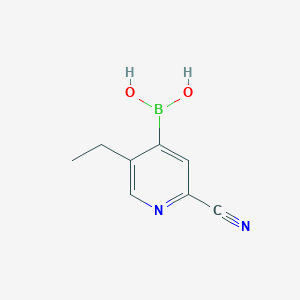
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
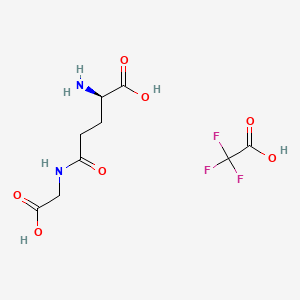
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
